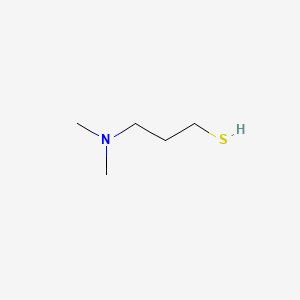

3-(Dimethylamino)-1-propanethiol

Description

Dual Coordination Sites: Thiol and Amine Functionalities

3-(Dimethylamino)-1-propanethiol, also known as N,N-dimethyl-3-mercaptopropylamine, possesses both a thiol (-SH) group and a tertiary amine (-N(CH3)2) group. This dual functionality allows it to act as a bidentate ligand, meaning it can bind to a central metal ion through two separate points of attachment. The soft sulfur atom of the thiol group and the harder nitrogen atom of the amine group provide different types of donor atoms, enabling the ligand to coordinate with a variety of metal ions.

Formation of Chelating Complexes with Metal Ions

The presence of both a thiol and an amine group within the same molecule allows for the formation of a stable five-membered chelate ring when it coordinates with a metal ion. Chelation, the formation of two or more separate coordinate bonds between a polydentate ligand and a single central atom, significantly enhances the stability of the resulting complex compared to complexes with monodentate ligands. Research has shown that compounds with chelating 3-dimethylamino-1-propyl ligands can form square-planar complexes with d8 transition metals like nickel(II), palladium(II), and platinum(II). illinois.edu In these complexes, the metal center is bound to two of the chelating ligands through M-C and M-N bonds. illinois.edu

Structure

3D Structure

Properties

IUPAC Name |

3-(dimethylamino)propane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NS/c1-6(2)4-3-5-7/h7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSAYSFNFCZEPCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50388502 | |

| Record name | 3-(DIMETHYLAMINO)-1-PROPANETHIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42302-17-0 | |

| Record name | 3-(Dimethylamino)-1-propanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42302-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(DIMETHYLAMINO)-1-PROPANETHIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Dimethylamino)-1-propanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Complexation with Transition Metals

Studies with Cadmium(II) Complexes

The complexation of this compound with cadmium(II) has been investigated through solution equilibria studies. These studies provide valuable insights into the stoichiometry and stability of the complexes formed in solution.

Emf measurements using a glass electrode in a 3 M NaClO4 medium have been employed to study the polynuclear complex formation between Cd(II) and this compound. acs.org The experimental data, analyzed using graphical methods based on the "core + links" hypothesis and the "extended variation method," indicate the predominance of several complex species in a wide pH range (3 < pH < 11). acs.org The primary complexes identified are [Cd(HA)2]2+, [Cd3(HA)6]6+, and [Cd3(HA)8]6+, where HA represents the uncharged ligand. acs.org Further deprotonation of these species can lead to the formation of various mononuclear and polynuclear ternary complexes. acs.org Interestingly, the data suggest that under these conditions, chelate formation does not occur, with coordination proceeding exclusively through the thiol function. acs.org

Table 1: Predominant Cadmium(II) Complexes with this compound in Solution

| Complex Species |

| [Cd(HA)₂]²⁺ |

| [Cd₃(HA)₆]⁶⁺ |

| [Cd₃(HA)₈]⁶⁺ |

Data sourced from Inorganic Chemistry. acs.org

When comparing the complexation of cadmium(II) with this compound to other aliphatic γ-mercapto amines, the degree of substitution on the amine function emerges as a crucial factor affecting chelating ability. acs.org Studies on ligands like 4-mercapto-1-methylpiperidine (4-MP) and 3-amino-1-propanethiol (MPA) have also reported the formation of soluble [M(SR)n]n+ complex species. acs.org The stoichiometries of the [Cdp(HA)q]2p+ soluble species found in various Cd(II)-aliphatic γ-mercapto amine systems have been compared to analyze their possible geometries. acs.org In many of these cases, coordination primarily occurs through the thiol group, similar to the behavior observed with this compound. acs.org

Coordination Chemistry of 3 Dimethylamino 1 Propanethiol

Complexation with Transition Metals

Complexation with Palladium(II) and Platinum(II)

The d⁸ transition metals Palladium(II) and Platinum(II) readily form square-planar complexes with 3-(Dimethylamino)-1-propanethiol.

Synthesis and Characterization of M[(CH₂)₃NMe₂]₂ (M = Ni, Pd, Pt)

New square-planar compounds with the stoichiometry M[(CH₂)₃NMe₂]₂ have been synthesized for Nickel(II), Palladium(II), and Platinum(II). acs.org In these complexes, two 3-dimethylamino-1-propyl ligands chelate to the metal center through one M-C and one M-N bond. illinois.edu

The synthesis of the palladium(II) complex, Pd[(CH₂)₃NMe₂]₂, is achieved by treating (COD)PdCl₂ (where COD is 1,5-cyclooctadiene) with 2.2 equivalents of (3-dimethylamino-1-propyl)magnesium chloride in diethyl ether at -30 °C. illinois.edu The resulting product can be isolated by crystallization from pentane (B18724) at -20 °C. illinois.edu Similarly, the platinum(II) complex, Pt[(CH₂)₃NMe₂]₂, is synthesized by reacting (COD)PtCl₂ with 2.2 equivalents of (3-dimethylamino-1-propyl)magnesium chloride in diethyl ether at 0 °C. illinois.edu This complex can be isolated through crystallization from diethyl ether or by sublimation. illinois.edu The synthesis of the analogous nickel(II) complex by reacting NiBr₂ with (3-dimethylamino-1-propyl)magnesium chloride has been attempted but did not yield an isolable product. illinois.edu

The thermal stability of these complexes varies significantly. The nickel(II) and palladium(II) compounds are unstable, decomposing at temperatures above -78 °C and 0 °C, respectively. acs.org In contrast, the platinum(II) complex exhibits much greater thermal stability, with a thermolysis onset temperature of 130 °C. acs.org

| Compound | Metal Center (M) | Synthesis Method | Thermal Stability |

| Ni[(CH₂)₃NMe₂]₂ | Ni(II) | Reaction of NiBr₂ with (3-dimethylamino-1-propyl)magnesium chloride | Decomposes above -78 °C acs.org |

| Pd[(CH₂)₃NMe₂]₂ | Pd(II) | Reaction of (COD)PdCl₂ with (3-dimethylamino-1-propyl)magnesium chloride | Decomposes above 0 °C acs.org |

| Pt[(CH₂)₃NMe₂]₂ | Pt(II) | Reaction of (COD)PtCl₂ with (3-dimethylamino-1-propyl)magnesium chloride | Thermolysis onset at 130 °C acs.org |

In solution, the palladium and platinum complexes are dynamic, undergoing ring inversion with free energies of activation (ΔG‡) of 7.9 ± 0.1 and 8.3 ± 0.1 kcal mol⁻¹, respectively, at 298 K. acs.org

Structural Analysis of Metal-Ligand Coordination

X-ray crystallography has revealed that in the M[(CH₂)₃NMe₂]₂ (M = Ni, Pd, Pt) complexes, the metal center is coordinated to two chelating 3-dimethylamino-1-propyl ligands in a square-planar geometry. illinois.edu The inner coordination sphere consists of two carbon atoms and two nitrogen atoms (C₂N₂) arranged in a cis fashion. illinois.edu

Binuclear palladium(II) complexes with the formula [PdX(ECH₂CH₂CH₂NMe₂)]₂ (where E = S, Se, Te and X = OAc, Cl) have also been synthesized. researchgate.net X-ray crystallographic analysis of [Pd(OAc)(SCH₂CH₂CH₂NMe₂)]₂·H₂O and [PdCl(TeCH₂CH₂CH₂NMe₂)]₂ revealed dimeric structures with two bridging chalcogenolate ligands from the chelating 3-dimethylamino-1-propylchalcogenolate ligands. researchgate.net

Coordination with Other Metal Centers (e.g., Silver(I))

The coordination of this compound with silver(I) has been studied in aqueous solutions. rsc.org The complexation is pH-dependent. In strongly acidic solutions (up to pH ≤ 8), polynuclear complexes of the type [Agₚ(AH)ₙ]ᵖ⁺ are formed, where AH represents the monoprotonated ligand. rsc.org The stoichiometry of these complexes includes species with (p,n) values of 6,3; 6,4; 8,6; 7,6; 10,9; and 12,12. rsc.org As the pH increases into more basic conditions, different species are observed, including those with (p,n) values of 5,6; 4,6; and 1,3. rsc.org These findings suggest that the nature of the aliphatic chain of the γ-mercaptoamine ligand influences the nuclearity and number of species present at higher pH values. rsc.org

Thermodynamic and Kinetic Aspects of Complex Formation

Stability Constants of Metal-Thiolate Complexes

The stability of metal complexes with this compound is a critical aspect of their coordination chemistry. The formation constants for silver(I) complexes with this ligand have been determined in a 10% v/v methanol-water solution at 25 °C and an ionic strength of 0.1 mol dm⁻³ NaNO₃. rsc.org The study revealed the formation of various polynuclear species, with their formation constants being determined using the SUPERQUAD program. rsc.org The results indicate that in strongly acidic media, the stoichiometric coefficients and formation constants are comparable to those of similar ligands, suggesting that the initial complexation is independent of the aliphatic chain. rsc.org However, at higher pH values, the nature of the γ-mercaptoamine, such as this compound, influences the nuclearity and the specific species that are formed. rsc.org

Ligand Exchange and Displacement Reactions

Ligand exchange reactions involve the replacement of one ligand in a complex with another. savemyexams.com In the context of this compound complexes, the terminal acetate (B1210297) or chloride ligands in binuclear palladium(II) complexes of the type [PdX(ECH₂CH₂CH₂NMe₂)]₂ can be substituted by other ionic ligands, such as phenylselenolate (PhSe⁻). researchgate.net

The thermolysis of the Pt[(CH₂)₃NMe₂]₂ complex in a benzene (B151609) solution primarily proceeds through β-hydrogen elimination. acs.org This decomposition pathway leads to the formation of byproducts such as dimethyl(n-propyl)amine, dimethyl(allyl)amine, and (E)-dimethyl(1-propenyl)amine. illinois.edu This process highlights a ligand displacement mechanism driven by thermal energy.

Polymeric Thiolate Complexes in Solution

The solution chemistry of this compound with certain metal ions reveals a strong tendency to form polymeric or polynuclear thiolate complexes. These complex structures are influenced by factors such as pH, the ratio of ligand to metal, and the specific metal ion involved. Detailed studies, often employing potentiometric titrations and computational analysis, have elucidated the stoichiometries and stability of these species in aqueous solutions.

Research into the complexation of cadmium(II) with this compound in a 3 M NaClO₄ medium has demonstrated the formation of several polynuclear species. acs.org The experimental data, gathered from numerous emf measurements, can be explained by the predominance of a series of complexes over a wide pH range (3 < pH < 11). acs.org The formation of these complexes is described based on the "core + links" hypothesis, which helps in understanding the structure of these polynuclear systems. acs.org The uncharged ligand is denoted as HA in these formulations.

The primary polynuclear cadmium(II) complexes identified are [Cd₂(HA)₄]⁴⁺, [Cd₃(HA)₆]⁶⁺, [Cd₃(HA)₈]⁶⁺, and [Cd₄(HA)₈]⁸⁺. acs.org The deprotonation of these species at higher pH leads to the formation of various mononuclear and polynuclear ternary complexes. acs.org Interestingly, the experimental evidence suggests that in these particular systems, chelate formation involving the dimethylamino group does not occur. acs.org

The following table summarizes the key polymeric cadmium(II) complexes formed with this compound in solution, as determined by potentiometric studies.

Table 1: Predominant Polymeric Cadmium(II) Complexes with this compound in Solution

| Complex Formula | Metal-to-Ligand Ratio |

|---|---|

| [Cd₂(HA)₄]⁴⁺ | 2:4 |

| [Cd₃(HA)₆]⁶⁺ | 3:6 |

| [Cd₃(HA)₈]⁶⁺ | 3:8 |

| [Cd₄(HA)₈]⁸⁺ | 4:8 |

Data sourced from potentiometric studies in 3 M NaClO₄ medium. acs.org The term HA represents the neutral this compound ligand.

Similarly, studies on the complexation of silver(I) with this compound have been conducted in a 0.1 mol dm⁻³ NaNO₃ medium. rsc.org These investigations, carried out up to a pH of approximately 8, also indicate the formation of polynuclear species. rsc.org The use of graphical methods and the SUPERQUAD computational program confirmed the equilibrium model. rsc.org The results show that in strongly acidic solutions, the nature of the species formed is independent of the ligand's aliphatic chain. However, at higher pH values, the nuclearity and the variety of species present are dependent on the specific structure of the γ-mercaptoamine. rsc.org

Applications of 3 Dimethylamino 1 Propanethiol in Materials Science

Surface Functionalization and Modification

The distinct functionalities of 3-(Dimethylamino)-1-propanethiol allow it to act as a molecular linker, modifying the chemical and physical properties of various substrates. The thiol group provides a strong anchor to specific surfaces, particularly noble metals, while the dimethylamino group can impart properties like pH-responsiveness or serve as a reactive site for further chemical transformations.

Self-Assembled Monolayers (SAMs) Formation

The sulfur atom in the thiol group of this compound exhibits a strong affinity for noble metal surfaces, such as gold. This affinity drives the spontaneous organization of these molecules into a dense, ordered, single-molecule-thick layer known as a self-assembled monolayer (SAM). When a gold substrate is exposed to a solution containing this compound, the molecules anchor to the surface via a strong gold-sulfur bond. nih.gov This process results in a surface that is no longer defined by the properties of gold, but by the exposed dimethylamino terminal groups of the monolayer.

These SAMs can fundamentally alter the surface's characteristics. The tertiary amine group can undergo protonation and deprotonation depending on the pH of the surrounding environment. This makes the surface pH-responsive, which is a desirable characteristic for creating "smart" surfaces for sensors or controlled-release systems. The formation of such monolayers has been studied as a method to control the surface properties of materials used in electrodeposition and other electrochemical applications. researchgate.net

Modification of Nanoparticles (e.g., Gold Nanoparticles, Magnetic Nanoparticles)

The same principles that apply to flat surfaces also allow this compound to function as a highly effective ligand for modifying the surface of nanoparticles. This functionalization is critical for stabilizing nanoparticles in solution, preventing unwanted aggregation, and introducing new functionalities. mdpi.comnih.gov

Gold nanoparticles (AuNPs) exhibit unique optical properties, known as localized surface plasmon resonance (LSPR), which are highly sensitive to the distance between particles. rsc.orgyoutube.com By coating AuNPs with this compound, their aggregation behavior can be precisely controlled by changing the pH of the solution.

In acidic conditions (low pH), the dimethylamino groups on the surface of the AuNPs become protonated, creating a positive charge. This results in strong electrostatic repulsion between the nanoparticles, keeping them well-dispersed and stable in the solution, which typically appears red. nih.gov Conversely, in basic conditions (high pH), the amino groups are deprotonated and neutral. The loss of electrostatic repulsion allows the nanoparticles to aggregate, causing a noticeable color change to blue or purple. rsc.org This pH-switchable aggregation is a key principle in the development of colorimetric pH sensors. nih.gov

Table 1: pH-Responsive Behavior of Functionalized Gold Nanoparticles

| Condition | Surface Charge of Nanoparticle | Interaction | Observation |

| Low pH (Acidic) | Positive (Protonated Amine) | Electrostatic Repulsion | Stable, dispersed nanoparticles (Red solution) |

| High pH (Basic) | Neutral (Deprotonated Amine) | Van der Waals Attraction | Aggregated nanoparticles (Blue/Purple solution) |

Magnetite (Fe₃O₄) nanoparticles are of great interest for applications in biomedical imaging and environmental remediation due to their magnetic properties. researchgate.netmdpi.com However, bare Fe₃O₄ nanoparticles often lack stability in aqueous solutions and require surface modification. researchgate.net While direct attachment of thiols to iron oxide is less common than to gold, a common strategy involves first coating the Fe₃O₄ core with a shell of a material like gold or silica (B1680970).

This compound can then be readily attached to this outer shell. For instance, on a gold-coated Fe₃O₄ nanoparticle, the thiol group anchors the molecule to the gold surface, while the dimethylamino group provides a hydrophilic, pH-responsive exterior. This functionalization enhances the colloidal stability of the magnetic nanoparticles in water and provides a reactive handle for attaching other molecules, such as drugs or targeting agents. nih.govnih.gov

Grafting onto Polymeric Materials

The reactivity of the thiol group is not limited to metal surfaces. It can also participate in covalent bond-forming reactions with certain organic functional groups, allowing it to be grafted onto polymer chains. This process permanently incorporates the properties of the dimethylamino group into the bulk material.

In polymer chemistry, the reaction between a thiol and an epoxy group, known as a thiol-epoxy "click" reaction, is a highly efficient method for creating new materials. rsc.orgutwente.nl This reaction can be used to modify polymers that contain epoxy functionalities, such as epoxy-based Glass Ionomer Cements (GICPs) used in restorative dentistry. nih.gov

By reacting this compound with the epoxy groups within the polymer matrix, the dimethylamino functionality is covalently integrated into the cement's structure. The thiol group opens the epoxy ring, forming a stable carbon-sulfur bond and a secondary hydroxyl group. researchgate.netrsc.org This grafting process can be used to tailor the material's properties, potentially enhancing its adhesion, modifying its mechanical characteristics, or introducing a pH-buffering capability due to the incorporated basic amine groups. The efficiency of thiol-epoxy reactions makes it a robust method for creating functionalized polymer networks. utwente.nlnih.gov

Synthesis of Octa-functionalized Polyhedral Oligomeric Silsesquioxanes (POSS)

Polyhedral Oligomeric Silsesquioxanes (POSS) are nanometer-sized, cage-like structures with a silica core and an empirical formula of (RSiO₁.₅)ₙ. nih.gov Their well-defined, three-dimensional structure and the ability to be functionalized with various organic groups make them ideal building blocks for creating high-performance organic-inorganic hybrid materials. nih.gov

One of the most effective methods for functionalizing POSS cages is through thiol-ene "click" chemistry. This reaction involves the efficient, often radical-initiated, addition of a thiol group across a carbon-carbon double bond (an alkene). Commercially available POSS variants, such as octavinyl-POSS (VPOSS), which features eight vinyl groups at the corners of the cubic silica cage, are common starting materials for this process. uakron.edu

The thiol group of this compound makes it an ideal candidate for this reaction. By reacting VPOSS with this compound, it is possible to attach eight of these functional groups to the POSS core, resulting in an octa-functionalized POSS molecule. This process yields a hybrid nanomaterial that combines the rigid, inorganic POSS core with a shell of organic arms containing reactive dimethylamino groups. This multi-site functionalization allows for the creation of sophisticated, nanostructured materials with tailored properties. uakron.edu

Table 1: Thiol-Ene Functionalization of Octavinyl-POSS (VPOSS)

| Component | Chemical Role | Resulting Feature |

| Octavinyl-POSS (VPOSS) | Nanoscale inorganic core with 8 reactive alkene sites | Provides a rigid, stable, three-dimensional scaffold. |

| This compound | Functionalizing agent with a reactive thiol group | Covalently attaches to the POSS core via a stable thioether linkage. |

| Radical Initiator (e.g., AIBN) | Catalyst | Initiates the thiol-ene addition reaction. |

| Resulting Product | Octa(dimethylaminopropylthio)-POSS | A hybrid nanomaterial with a silica core and a shell of eight dimethylamino-functionalized arms. |

Role in Polymer Chemistry

The dual functionality of this compound provides it with a versatile role in the field of polymer chemistry, where it can be used to modify existing polymers, create new and complex architectures, and stabilize polymer particles in dispersions.

As a Modifier in Polymer Functionalization

Post-polymerization modification is a powerful strategy for introducing new functionalities into existing polymers. The thiol-ene reaction, noted for its high efficiency and mild reaction conditions, is a favored method for such modifications. researchgate.net Polymers containing alkene groups in their backbone or as side chains, such as syndiotactic 1,2-polybutadiene, can be functionalized by the radical addition of thiols. researchgate.net

In this context, this compound can act as a potent modifying agent. By reacting it with a polymer containing vinyl groups, the thiol end of the molecule covalently bonds to the polymer chain, thereby grafting the dimethylamino-propyl group onto the polymer. This introduces a tertiary amine functionality, which can significantly alter the polymer's properties, for instance, by increasing its hydrophilicity, providing a site for further reactions, or introducing pH-responsive behavior. Studies have shown that functionalizing polybutadiene (B167195) nanoparticles in an aqueous dispersion via free radical mercaptan addition is a successful method for modification. researchgate.net

In the Synthesis of Complex Polymer Architectures

Beyond simple modification, this compound can be instrumental in building more complex polymer architectures. The functionalized POSS nanoparticles described previously (Section 4.1.3.2) are a prime example. These octa-functionalized POSS molecules can serve as nano-sized nodes or cores for creating star polymers. The eight peripheral dimethylamino groups can act as initiation or attachment sites for growing polymer chains, resulting in a star-shaped polymer with an inorganic core and eight polymer arms.

Furthermore, the thiol group itself can participate in polymerization processes. In certain types of polymerization, such as radical polymerization, thiols can act as chain transfer agents. By controlling the concentration of this compound during such a process, it is possible to regulate the molecular weight of the resulting polymers while simultaneously installing a dimethylamino group at the chain end. This "end-functionalization" is a critical step in the synthesis of block copolymers and other advanced architectures. The thiol-ene reaction is widely used for constructing complex macromolecules like dendrimers and polymer networks. researchgate.net

Stabilization of Polymeric Dispersions

The stability of polymer nanoparticles in a liquid medium (a dispersion) is critical for many applications, from paints and coatings to drug delivery systems. Preventing the aggregation and settling of these particles is often achieved by modifying their surface. Research has demonstrated that functionalizing the surface of polymer nanoparticles with highly hydrophilic mercaptans can produce stable and redispersible nanoparticles. researchgate.net

This compound is particularly effective in this role. The tertiary amine group is basic and can be readily protonated in acidic or even neutral aqueous solutions to form a cationic dimethylammonium group (-N⁺H(CH₃)₂). When grafted onto the surface of a polymer nanoparticle, these charged groups provide electrostatic repulsion between the particles, preventing them from clumping together and settling out. This imparts excellent colloidal stability to the dispersion.

Table 2: Effect of Surface Functionalization on Nanoparticle Dispersion

| Nanoparticle State | Surface Chemistry | Interaction Between Particles | Dispersion Stability |

| Unmodified | Hydrophobic (e.g., polybutadiene) | van der Waals attraction | Low (Prone to aggregation) |

| Modified with this compound | Hydrophilic (protonated amine groups) | Electrostatic repulsion | High (Stable dispersion) |

Chemical Vapor Deposition (CVD) Precursors

Chemical Vapor Deposition (CVD) is a technique used to create high-purity, high-performance thin films for applications in electronics and materials science. sigmaaldrich.com The choice of the precursor molecule is critical, as its chemical properties dictate the deposition process and the quality of the resulting film. An ideal precursor should be volatile, thermally stable, yet decompose cleanly at a specific temperature to deposit the desired material without incorporating impurities. sigmaaldrich.comillinois.edu

Research into new precursors for the CVD of platinum thin films has identified chelating 3-dimethylamino-1-propyl ligands as highly promising. illinois.edu A platinum(II) complex containing two chelating 3-dimethylamino-1-propyl ligands, Pt[(CH₂)₃NMe₂]₂, has been synthesized and studied. illinois.edu In this complex, the ligand coordinates to the platinum center through both the terminal carbon atom and the nitrogen atom of the dimethylamino group, forming a stable five-membered ring.

Although this specific study used the alkyl-analogue, the principle directly extends to this compound. Upon deprotonation, the resulting thiolate (-S⁻) group would coordinate to the metal center, while the dimethylamino group would chelate in the same manner, forming a highly stable metal complex.

The studied platinum complex demonstrates key advantages for CVD. It sublimes at a low temperature (40 °C at 5 mTorr) and has a thermolysis onset temperature of 130 °C. illinois.edu Crucially, its primary decomposition mechanism is through a β-hydrogen elimination pathway. illinois.edu This process allows the organic ligand fragments to be carried away as volatile byproducts, leading to the deposition of cleaner, smoother, and nanocrystalline platinum films compared to commonly used precursors like (C₅H₄Me)PtMe₃. illinois.edu

Table 3: Thermolysis and Activation Energy Data for Pt[(CH₂)₃NMe₂]₂

| Parameter | Value | Significance |

| Thermolysis Onset Temperature | 130 °C | Defines the temperature window for the deposition process. illinois.edu |

| Sublimation Conditions | 40 °C at 5 mTorr | Indicates sufficient volatility for vapor-phase transport in a CVD reactor. illinois.edu |

| ΔG‡ (Ring Inversion) | 8.3 ± 0.1 kcal mol⁻¹ | Relates to the dynamic nature of the complex in solution. illinois.edu |

| ΔG‡ (Thermolysis in C₆D₆) | 29.9 ± 0.1 kcal mol⁻¹ at 110 °C | Quantifies the energy barrier for the decomposition reaction. illinois.edu |

This research highlights the potential of ligands based on the 3-(dimethylamino)propyl skeleton, including this compound, to serve as superior precursors for the CVD of high-purity metallic thin films. illinois.edu

Biomedical and Biological Research Involving 3 Dimethylamino 1 Propanethiol

Investigation of Biological Activity and Metabolites

The study of naturally occurring compounds and their biological effects is a cornerstone of pharmacology and biotechnology. This includes investigating the vast chemical arsenals of microorganisms and the bioactive properties of the extracts they produce.

Metarhizium anisopliae is an entomopathogenic fungus, meaning it can infect and kill insects. This capability is largely due to the production of a diverse array of secondary metabolites, which are compounds not essential for the fungus's primary growth but crucial for its survival, competition, and pathogenicity. researchgate.netnih.gov These fungi are known to produce a wide range of bioactive molecules, including peptides, polyketides, terpenoids, and various nitrogen-containing compounds. researchgate.netresearchgate.net

Specifically, ethyl acetate (B1210297) extracts from M. anisopliae have been found to contain classes of compounds such as phenols, carboxylic acids, and amines. researchgate.netresearchgate.net Fourier-transform infrared spectroscopy (FT-IR) analysis of these extracts has confirmed the presence of biogenic amines. nih.gov While these findings indicate that M. anisopliae does produce amines as part of its secondary metabolite profile, current research and metabolomic analyses have not specifically identified 3-(Dimethylamino)-1-propanethiol as one of these compounds. mdpi.com Metabolomic studies using techniques like gas chromatography-mass spectrometry (GC-MS) have identified numerous metabolites, particularly amino acids, involved in the fungus's life cycle, but this compound has not been listed among them. mdpi.com

Table 1: General Classes of Secondary Metabolites from Metarhizium anisopliae

| Metabolite Class | General Role in Fungus | Reference |

|---|---|---|

| Peptides (e.g., Destruxins) | Insecticidal, Immunosuppressive | researchgate.net |

| Polyketides | Various biological activities | researchgate.net |

| Terpenoids | Various biological activities | researchgate.net |

| Amines | Potential toxic effects, signaling | researchgate.netresearchgate.netnih.gov |

The secondary metabolites produced by entomopathogenic fungi like M. anisopliae are a key component of their insecticidal action. researchgate.netnih.gov Crude extracts containing this complex mixture of compounds have demonstrated toxicity against various insect pests and disease vectors, such as the mosquito Aedes aegypti. nih.gov The insecticidal efficacy is often attributed to the synergistic action of multiple compounds within the extract rather than a single molecule. researchgate.net

While this compound itself has not been isolated from these extracts or tested directly for its insecticidal properties in the available research, the presence of amines in active extracts is noteworthy. researchgate.netnih.gov Furthermore, many naturally occurring derivatives of amino acids, which share structural similarities with aminothiols, are known to possess significant insecticidal activity. nih.gov These compounds act on a wide range of biological targets in insects. nih.gov The general insecticidal potential of microbial secondary metabolites makes them a promising source for the development of new biopesticides. researchgate.net

Table 2: Examples of Natural Compound Classes with Insecticidal Activity

| Compound Class | Source | Target Organism Example | Reference |

|---|---|---|---|

| Fungal Secondary Metabolites | Metarhizium anisopliae | Aedes aegypti (mosquito) | nih.gov |

| Amino Acid Derivatives | Various Bacteria, Fungi, Plants | Various insect pests | nih.gov |

Reactivity with Biological Systems

The chemical structure of this compound, featuring a reactive thiol group, dictates its potential interactions within a biological environment.

Thiols (-SH), also known as sulfhydryl groups, are highly reactive functional groups present in many important biological molecules, including the amino acid cysteine and the antioxidant glutathione. nih.gov The thiol group is a potent nucleophile, particularly in its deprotonated thiolate form (-S⁻). This reactivity allows it to participate in several key biological reactions. nih.gov

One of the most significant reactions is thiol-disulfide exchange, where a thiol attacks a disulfide bond (-S-S-), leading to the formation of a new disulfide bond and a new thiol. This process is fundamental to protein folding and the regulation of enzyme activity. nih.gov Thiols can also be oxidized to form various sulfur oxides, such as sulfenic, sulfinic, and sulfonic acids, often as a result of oxidative stress. nih.gov The reactivity of a specific thiol is influenced by its local chemical environment and the pH of the system. mdpi.com

Given its reactive thiol group, this compound has the potential to interact directly with proteins and enzymes, primarily through the modification of cysteine residues. Cysteine is a unique amino acid due to its thiol side chain, which is often a key component of enzyme active sites and regulatory sites on proteins. nih.gov

The thiol of this compound can react with a cysteine residue's thiol to form a mixed disulfide bridge. This covalent modification can alter the protein's three-dimensional structure, potentially inhibiting or otherwise modulating its biological function. nih.gov This type of cysteine modification is a known mechanism for regulating protein activity and is also a way certain toxins and drugs exert their effects. nih.gov The formation of such mixed disulfides with protein thiols is a documented phenomenon for other small aminothiols and is a critical aspect of cellular redox state and protein regulation. nih.gov

Applications in Drug Discovery and Development (as an intermediate)

In medicinal chemistry and drug development, molecules that possess multiple reactive functional groups are valuable as intermediates or building blocks for synthesizing more complex drug candidates. This compound, with its nucleophilic thiol and basic amine group, fits this profile.

While specific drugs developed directly from this compound are not prominent in the literature, its structure is relevant. The aminothiol (B82208) motif is a component of various biologically active molecules. For instance, related silylated propanethiol compounds are used in synthesis, indicating the utility of the propanethiol structure as a linker or functional component. sigmaaldrich.comscbt.com The reaction of aminothiols with other molecules like aminonitriles is a known route to creating peptides and other heterocyclic structures under mild conditions. mdpi.com The dimethylaminopropyl moiety is also found in the structure of established drugs, highlighting its value in creating molecules that can interact with biological targets. Therefore, this compound represents a potentially useful, bifunctional intermediate for the synthesis of novel therapeutic agents.

Role in Pharmaceutical Synthesis

This compound serves as a key intermediate in the synthesis of several pharmaceutical agents, most notably in the production of histamine (B1213489) H2 receptor antagonists. One of the prominent examples is its use in the synthesis of ranitidine (B14927), a widely known anti-ulcer drug. rsc.org Various synthetic routes for ranitidine and its analogs have been developed, often utilizing precursors that incorporate the 3-(dimethylaminopropyl)thio moiety. google.comgoogle.commdpi.comnih.gov

The synthesis of ranitidine analogs has been a subject of interest for developing multi-target-directed ligands, for instance, in the context of Alzheimer's disease. mdpi.com In these synthetic schemes, the dimethylamino group is a crucial part of the final structure, contributing to the pharmacological activity of the molecule. nih.gov For instance, a general procedure for creating ranitidine analogs involves reacting a precursor with N,N-dimethylamine hydrochloride and formaldehyde. mdpi.com

Furthermore, the hydrochloride form of this compound is a commercially available starting material for these synthetic processes. georganics.skchemicalregister.com Its bifunctional nature, possessing both a nucleophilic thiol group and a tertiary amine, allows for its incorporation into a variety of molecular scaffolds.

Design of Bioactive Compounds

The unique structural features of this compound, namely the presence of both an amino and a thiol group, make it an attractive component in the rational design of novel bioactive compounds. nih.govias.ac.in The relative orientation of these two functional groups is considered important for the biological activity of aminothiols. ias.ac.in

A significant area of research is the development of aminothiol-based radioprotectors. While not always involving this compound directly, the design principles are highly relevant. For example, a novel aminothiol compound with a linear alkylamino backbone and multiple terminal thiols was designed and synthesized as a potential radioprotector. nih.govnih.gov The design aimed to enhance the scavenging of reactive oxygen species (ROS) and improve oral bioavailability by capping the amine and thiol groups. nih.gov Another synthetic aminothiol, PrC-210 (1-propanethiol, 3-(methylamino)-2-((methylamino)methyl)), was developed to reduce toxicity while effectively scavenging ROS, showing significant radioprotective effects in preclinical studies. mdpi.comosti.gov

The structural motif of 3-(dimethylamino)propyl is also found in other bioactive compounds. For instance, analogues of citalopram, a selective serotonin (B10506) reuptake inhibitor (SSRI), have been designed and synthesized incorporating a 1-(3-(dimethylamino)propyl) side chain. nih.gov These studies explore how modifications to this side chain and other parts of the molecule affect its binding affinity to the serotonin transporter.

Development of Drug Delivery Systems

The dimethylamino group present in this compound is a key feature in the development of cationic lipids and polymers for drug delivery systems, particularly for nucleic acids like plasmid DNA and siRNA. nih.govgoogle.comnih.govmdpi.comyoutube.com Cationic lipids can form complexes with negatively charged nucleic acids, protecting them from degradation and facilitating their entry into cells. google.com

The structure of the cationic lipid is crucial for the efficiency of the delivery system. For instance, N-[3-(Dimethylamino)propyl]methacrylamide (DMAPMA) is a monomer used to synthesize pH-responsive hydrogels for drug delivery. sigmaaldrich.com These hydrogels can be quaternized to impart antimicrobial properties and can be designed for the controlled release of drugs like doxorubicin. nih.gov The dimethylamino group in DMAPMA provides hydrophilicity and pH-responsiveness to the resulting polymers. sigmaaldrich.com

In the context of liposomal drug delivery, cationic lipids containing the dimethylamino moiety are frequently employed. While not directly using this compound, structurally related compounds are common. For example, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide (B86325) used to crosslink proteins to nucleic acids and in the preparation of immunoconjugates. wikipedia.org Furthermore, cationic lipids are essential components of lipid nanoparticles (LNPs) used in gene therapy and vaccines. mdpi.com The design of these lipids often involves a tertiary amine that can be ionized at lower pH, facilitating the encapsulation of nucleic acids. youtube.com

Toxicity and Biocompatibility Studies (excluding dosage)

Assessment of Cytotoxicity

The cytotoxicity of aminothiols is an important consideration for their biomedical applications. While specific cytotoxicity data for this compound on various cell lines is not extensively detailed in the provided search results, information on related compounds and functional groups offers some insights.

A safety data sheet for 3-Dimethylaminopropiophenone hydrochloride, a related compound, indicates it is toxic if swallowed. fishersci.com Another safety data sheet for 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one Hydrochloride states that it causes skin and serious eye irritation and may cause respiratory irritation. lgcstandards.com The general class of aminothiols is known to have biological effects, and their toxicity is a subject of study, particularly in the context of their use as radioprotectors. nih.gov The manipulation of intracellular thiol levels can impact cellular responses to radiation and chemical agents. nih.govfrontiersin.org

General studies on the cytotoxicity of various chemicals are often conducted on a range of cell lines, such as HeLa, MCF-7, and others, using assays like the MTT assay to determine cell viability. science.govmdpi.com The cytotoxicity of a compound is typically dependent on its concentration and the specific cell line being tested. mdpi.com For example, a study on dicationic AIEgens with good biocompatibility used the MTT assay on HeLa cells to confirm their suitability for long-term imaging. acs.org

Comparative Biocompatibility with Other Carriers

The biocompatibility of materials functionalized with amine groups, a key feature of this compound, is a critical factor in their use in drug delivery and biomedical implants. Amine-functionalized surfaces can be designed to modulate cellular interactions. acs.orgmdpi.com

Self-assembled monolayers (SAMs) of alkanethiols on surfaces like gold or stainless steel are used to study and control biological interactions at the nanoscale. rsc.orgnorthwestern.edunorthwestern.eduresearchgate.netnih.gov The terminal group of the alkanethiol determines the properties of the surface. While some SAMs are designed to be inert to protein adsorption and cell attachment, others can be functionalized to promote specific interactions. northwestern.edunorthwestern.eduresearchgate.net The stability of these SAMs is a crucial factor for their application in biological environments. rsc.orgnih.gov

In the context of drug delivery carriers, the biocompatibility of cationic lipids and polymers is paramount. Cationic lipid-based vectors are generally considered to have low toxicity compared to viral vectors. nih.gov However, the higher concentration of cationic lipids required for efficient siRNA delivery can lead to toxicity concerns. nih.gov The development of biodegradable and biocompatible polymers, such as those derived from polycaprolactone, is an active area of research in tissue engineering and drug delivery. mdpi.com The surface modification of such materials, for instance by aminolysis, can enhance their biocompatibility. mdpi.com Similarly, amine-functionalized cellulose (B213188) is being explored as a biocompatible material for various applications. acs.org Studies on amine-functionalized silica (B1680970) nanoparticles have shown that surface coverage with amino groups can significantly influence their biocompatibility and cytotoxicity. nih.gov

Interactive Data Table: Research Findings on this compound and Related Compounds

| Compound/System | Research Focus | Key Finding | Reference |

| This compound | Pharmaceutical Synthesis | Intermediate in the synthesis of ranitidine. | rsc.orggoogle.comgoogle.commdpi.comnih.gov |

| Aminothiol Derivatives | Bioactive Compound Design | Designed as potential radioprotectors by scavenging reactive oxygen species. | nih.govias.ac.innih.govmdpi.comosti.gov |

| Cationic Lipids/Polymers | Drug Delivery Systems | The dimethylamino group facilitates the formation of complexes with nucleic acids for gene delivery. | nih.govgoogle.comnih.govmdpi.comyoutube.comsigmaaldrich.comnih.gov |

| Amine-functionalized Nanoparticles | Biocompatibility | Surface coverage with amino groups influences cytotoxicity and biocompatibility. | nih.gov |

| Alkanethiol Self-Assembled Monolayers | Biocompatibility | Surface properties and stability are key for controlling biological interactions. | rsc.orgnorthwestern.edunorthwestern.eduresearchgate.netnih.gov |

Analytical and Spectroscopic Characterization in Advanced Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Elucidation of Molecular Structure and Conformation

Both ¹H and ¹³C NMR spectroscopy are instrumental in verifying the identity and purity of 3-(Dimethylamino)-1-propanethiol. The chemical shifts are influenced by the electron-withdrawing effect of the sulfur atom and the electron-donating nature of the dimethylamino group.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different hydrogen environments in the molecule. The methyl protons on the nitrogen atom would appear as a singlet, typically in the 2.2-2.5 ppm range. The three methylene (B1212753) groups (-CH₂-) of the propane (B168953) chain would appear as multiplets, with their chemical shifts influenced by the adjacent functional groups. The methylene group attached to the thiol (C1) would be the most deshielded of the propyl chain, followed by the one attached to the nitrogen (C3). The central methylene group (C2) would be the most shielded. The thiol proton (-SH) often appears as a broad singlet with a variable chemical shift depending on concentration, solvent, and temperature.

¹³C NMR: The carbon NMR spectrum provides evidence for the five unique carbon environments in the molecule. The two methyl carbons of the dimethylamino group would produce a single peak, while the three carbons of the propane chain would each give a distinct signal. The carbon attached to the sulfur (C1) would be the most downfield of the chain carbons, followed by the carbon attached to the nitrogen (C3).

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| N(CH₃)₂ | ~2.2 (singlet) | ~45 | Chemical shifts are influenced by the nitrogen atom. |

| -CH₂-SH (C1) | ~2.5 (triplet) | ~25 | Deshielded by the adjacent sulfur atom. |

| -CH₂- (C2) | ~1.8 (quintet) | ~30 | Central methylene group of the propane chain. |

| -CH₂-N (C3) | ~2.4 (triplet) | ~58 | Deshielded by the adjacent nitrogen atom. |

| -SH | Variable (broad singlet) | - | Position is highly dependent on experimental conditions. |

Investigation of Dynamic Processes in Solution

NMR spectroscopy is not limited to static structural analysis; it is also a powerful tool for studying dynamic molecular processes. For molecules with conformational flexibility, variable temperature (VT) NMR experiments can be employed. While no specific studies on the ring inversion of cyclic derivatives or other dynamic processes of this compound are documented, NMR is the principal technique for such investigations. In related polymer systems, NMR has been used to study how increasing temperature leads to dynamic averaging of local proton-proton dipolar couplings, reflecting the activation of chain dynamics. chemsrc.com These principles would apply to studying the conformational dynamics of the propyl chain in this compound in different solvent environments.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The FTIR spectrum of this compound is expected to show characteristic absorption bands for its amine and thiol moieties.

Key expected vibrational bands include:

S-H Stretch: A weak but sharp absorption band typically appearing around 2550-2600 cm⁻¹. This peak is a clear indicator of the thiol group.

C-H Stretch: Strong absorptions in the 2800-3000 cm⁻¹ region corresponding to the stretching vibrations of the methyl and methylene groups.

C-N Stretch: This vibration, found in the fingerprint region (typically 1000-1250 cm⁻¹), confirms the presence of the aliphatic amine.

C-S Stretch: A weaker absorption in the 600-800 cm⁻¹ range.

In a study of a related compound, 3-N, N-dimethylaminodithiocarbamoyl-1-propane sulfonic acid (DPS), attached to a copper surface, a strong band at 708 cm⁻¹ was attributed to the C-S bond's stretching vibrations. rsc.org FTIR spectra of related polymeric structures show characteristic peaks for C-H stretching (2820-2947 cm⁻¹), among others. rsc.org

Interactive Data Table: Expected FTIR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Thiol (-SH) | S-H Stretch | 2550 - 2600 | Weak, Sharp |

| Alkane (C-H) | C-H Stretch | 2800 - 3000 | Strong |

| Aliphatic Amine (C-N) | C-N Stretch | 1000 - 1250 | Medium |

| Thioether (C-S) | C-S Stretch | 600 - 800 | Weak to Medium |

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (molecular formula C₅H₁₃NS), the expected monoisotopic mass is approximately 119.077 Da. chemspider.com

In electron ionization (EI) mass spectrometry, the molecule would undergo fragmentation, providing structural information. The fragmentation pattern can be predicted based on the stability of the resulting carbocations. Key fragmentation pathways would likely include:

Alpha-cleavage: The bond adjacent to the nitrogen atom is prone to breaking, leading to the formation of a stable iminium ion. The most prominent peak in the spectrum is often the [M-SH]⁺ ion or the [CH₂=N(CH₃)₂]⁺ ion (m/z 58), which is particularly stable.

Loss of alkyl fragments: Cleavage of C-C bonds in the propyl chain can also occur.

While a specific spectrum for this compound is not publicly cataloged, the mass spectrum of 1-propanethiol (B107717) shows a molecular ion peak and fragmentation corresponding to the loss of the thiol group. chemicalbook.com Similarly, the mass spectrum of a related compound, 3-dimethylamino-1-propanol, is available for comparison. nist.gov

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z | Predicted Fragment Ion | Formation Pathway |

| 119 | [C₅H₁₃NS]⁺ | Molecular Ion (M⁺) |

| 86 | [M-SH]⁺ | Loss of the sulfhydryl radical |

| 58 | [CH₂N(CH₃)₂]⁺ | Alpha-cleavage at the C2-C3 bond |

Advanced Spectroscopic Techniques and Their Application

Beyond the fundamental techniques, several advanced spectroscopic methods can be applied to study aminothiols like this compound, particularly in complex biological or material science contexts.

Capillary Electrophoresis (CE): CE is a high-resolution separation technique that can be coupled with various detectors to analyze aminothiols in biological fluids. It is particularly useful for the simultaneous analysis of metabolites like homocysteine, cysteine, and glutathione, which are crucial in understanding oxidative stress. nih.govresearchgate.net This method could be adapted to quantify this compound in biological samples.

X-ray Absorption Spectroscopy (XAS): When this compound is used to form self-assembled monolayers on metal surfaces or to coordinate with metal centers in complexes, XAS can provide detailed information about the oxidation state and coordination environment of the metal.

Hybrid Spectroscopic Techniques: In modern research, combining techniques provides a more complete picture. For example, coupling liquid chromatography or gas chromatography with mass spectrometry (LC-MS or GC-MS) is standard for separating and identifying components in a mixture. rsc.org Similarly, spectroelectrochemistry, which combines spectroscopy with electrochemical methods, could be used to study the redox behavior of the thiol group and its interaction with electrodes.

These advanced methods are essential for moving beyond simple characterization to understanding the function and interaction of this compound in more complex systems.

Near-Infrared (NIR) Emissive Optical Waveguides

The development of materials with near-infrared (NIR) emission is a burgeoning area of research, particularly for applications in optical communications, sensing, and in vivo imaging. While direct research on this compound as a primary component of NIR emissive optical waveguides is not extensively documented, the functional groups of the molecule suggest its potential utility as a ligand or surface modifier for NIR-active materials.

Aminothiols are known to play a role in the development of NIR probes, often for the detection of biologically relevant thiols such as cysteine, homocysteine, and glutathione. acs.orgnih.gov In these systems, a biothiol analyte typically interacts with a NIR fluorophore, modulating its emission properties. acs.org The general principle often involves the thiol group participating in a nucleophilic attack that alters the electronic structure of the NIR dye, leading to a "turn-on" or "turn-off" fluorescent response. acs.org

In the context of optical waveguides, this compound could be investigated for its ability to functionalize the surface of waveguide materials, such as quantum dots or nanoparticles. The thiol group provides a strong anchoring point to metal or semiconductor surfaces, while the dimethylamino group can influence the electronic environment and solubility of the system. The interaction of these functional groups with the waveguide material could potentially modulate its NIR emission characteristics.

Research into NIR probes has identified several classes of dyes, such as squaraine dyes, that are susceptible to nucleophilic attack by thiols, leading to changes in their NIR absorption and emission. nih.gov The potential for this compound to interact with such dye systems could be an area of future investigation for creating responsive NIR materials.

Table 1: Properties of NIR Probes and their Interaction with Thiols

| Probe Type | Typical Fluorophore | Interaction Mechanism with Thiols | Potential Role for this compound |

| Turn-on/Turn-off Probes | Squaraine, Cyanine | Nucleophilic attack by thiol on the dye's core structure, altering the electronic properties and fluorescence. acs.orgnih.gov | As a model thiol for testing probe response or as a ligand to tune the sensitivity of the probe. |

| Surface Functionalization | Quantum Dots | Capping agent to passivate surface defects and modify solubility. | The thiol group can bind to the quantum dot surface, and the amino group can influence surface charge and interactions. |

Theoretical and Computational Studies of 3 Dimethylamino 1 Propanethiol

Quantum Chemical Calculations

Quantum chemical calculations, which apply the principles of quantum mechanics to chemical systems, are central to the computational study of molecules. These calculations can elucidate electronic structure, molecular geometry, and energetic stability. For sulfur-containing compounds like thiols, these methods are particularly valuable for understanding their unique chemical behavior, such as their roles in biological systems and materials science.

Density Functional Theory (DFT) has become a predominant method in quantum chemistry for studying the electronic structure of molecules. youtube.comnih.gov Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, a simpler, three-dimensional quantity from which molecular properties can be derived. youtube.commdpi.com This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems.

DFT calculations are instrumental in predicting a variety of chemical and drug-like properties. By determining the optimized molecular geometry and electronic structure, researchers can calculate global reactivity descriptors. mdpi.comresearchgate.net These descriptors, including ionization potential, electron affinity, chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), provide a quantitative measure of a molecule's reactivity and stability. ajchem-a.commdpi.com For instance, studies on related thiol compounds like allyl mercaptan have used DFT to determine these parameters, revealing insights into their potential as radical scavengers. mdpi.comresearchgate.net The calculation of these properties is crucial for assessing a compound's potential for use in medicinal chemistry and materials science. nih.gov

Table 1: Global Reactivity Descriptors Calculated via DFT This table presents representative quantum chemical parameters that can be calculated using DFT methods. The values are illustrative and depend on the specific molecule, basis set, and functional used.

| Parameter | Symbol | Formula | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | Related to the ability to donate an electron. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | Related to the ability to accept an electron. |

| Ionization Potential | IP | IP ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity | EA | EA ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity | χ | χ = (IP + EA) / 2 | A measure of the power of an atom or group to attract electrons. |

| Chemical Hardness | η | η = (IP - EA) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness | S | S = 1 / η | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index | ω | ω = μ² / (2η) | Measures the propensity of a species to accept electrons. |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. ajchem-a.comwuxiapptec.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular reactivity and stability. wuxiapptec.comyoutube.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com Conversely, a small gap indicates that a molecule is more reactive and can be easily polarized. wuxiapptec.com This analysis is fundamental in predicting reaction mechanisms and the electronic properties of molecules. wuxiapptec.comnih.gov For example, in studies of related compounds, a smaller HOMO-LUMO gap has been correlated with higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to understand the charge distribution within a molecule and to predict its reactive behavior. mdpi.comwolfram.com The MEP map illustrates the electrostatic potential on the electron density surface of a molecule, using a color spectrum to indicate different charge regions. wolfram.comproteopedia.org

Typically, red areas signify regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These often correspond to lone pairs on electronegative atoms like nitrogen or oxygen. mdpi.com Blue areas indicate positive electrostatic potential, representing electron-deficient regions that are prone to nucleophilic attack. wolfram.com Green and yellow areas denote regions of neutral or intermediate potential. For 3-(Dimethylamino)-1-propanethiol, an MEP map would likely show a negative potential (red) around the nitrogen and sulfur atoms due to their lone pairs, and positive potentials (blue) around the hydrogen atoms attached to carbon. This information is crucial for predicting intermolecular interactions, such as hydrogen bonding. mdpi.comscispace.com

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. lumenlearning.commasterorganicchemistry.com Since this compound has a flexible carbon chain, it can exist in various conformations. DFT calculations are employed to determine the geometry and relative energies of these different conformers. nih.govmdpi.com

By systematically rotating the dihedral angles of the C-C and C-S bonds, a potential energy surface can be generated. nih.gov The points on this surface that correspond to energy minima represent stable conformers, with the lowest energy conformer being the most stable, or global minimum. mdpi.com For similar molecules like n-propanethiol, studies have identified several stable conformers (e.g., trans-gauche, gauche-gauche) and calculated the energy barriers for rotation between them. nih.gov This analysis is essential for understanding the molecule's preferred shape, which influences its physical properties and biological interactions. lumenlearning.com

Semiempirical quantum chemistry methods are another class of computational techniques used to study molecular properties. They are based on the same theoretical framework as ab initio methods like Hartree-Fock, but they simplify the calculations by incorporating some experimental data (parameters) to approximate certain complex integrals. This simplification makes them computationally much faster than DFT or other ab initio methods, allowing for the study of larger molecules or systems.

While less accurate than DFT, semiempirical methods can still provide valuable qualitative insights into molecular structure and stability. mdpi.com For example, they can be used for initial conformational searches to identify low-energy structures, which can then be further refined using more rigorous DFT calculations. mdpi.com

Density Functional Theory (DFT) Studies

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By simulating the interactions between molecules over time, MD can provide a detailed view of dynamic processes.

Investigation of Ligand-Nanoparticle Interactions

When polymer-nanoparticle interactions are weak, the polymer matrix can promote the aggregation of nanoparticles. researchgate.net Conversely, strong attractive interactions between the nanoparticle and the polymer lead to the adsorption of polymer chains onto the nanoparticle surface, which encourages dispersion. researchgate.net The insights gained from these simulations are crucial for designing stable and functional nanomaterials where this compound acts as a capping or stabilizing agent.

Simulating Aggregation/Dispersion Behavior

A key application of MD simulations is to predict whether nanoparticles coated with ligands will aggregate or remain dispersed in a given medium. hw.ac.uk These simulations can model the complex interplay of forces between ligand-coated nanoparticles, including van der Waals forces, electrostatic interactions, and solvent effects. hw.ac.uknih.gov By simulating multiple nanoparticles in a solvent box, researchers can observe their tendency to clump together or stay separated.

This is particularly relevant for applications where the stability of nanoparticle dispersions is critical. The simulations can help to understand how modifying the structure of a ligand like this compound, for example by altering the length of the alkyl chain or the nature of the amino group, can impact the dispersion stability of nanoparticles. hw.ac.uk

Prediction of Physicochemical Parameters

Computational methods are widely used to predict the physicochemical properties of molecules, which is essential for understanding their behavior in different environments and for assessing their potential applications.

Aqueous pKa Estimation of Thiols

The pKa value is a measure of the acidity of a compound in a solution. For thiols like this compound, the pKa of the thiol group (-SH) is a critical parameter as it determines the extent of its deprotonation to the thiolate form (-S⁻) at a given pH. Computational models can estimate the pKa of thiols by calculating the energies of the protonated and deprotonated forms in an aqueous environment. These calculations often involve quantum mechanical methods and consider the effects of the solvent. srce.hr Accurate pKa prediction is important for understanding the reactivity of the thiol group in various chemical and biological systems.

ADME Parameters and Drug-Likeness Assessment

In the context of drug discovery and development, computational tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. researchgate.net These predictions help to assess the "drug-likeness" of a molecule, which is an evaluation of whether it has favorable properties to be a potential drug candidate. nih.govsciensage.info

For this compound, various physicochemical descriptors can be calculated using specialized software. sciensage.infophytojournal.com These descriptors are then used to predict properties such as its solubility in water, its ability to permeate biological membranes, and its potential to be metabolized by enzymes in the body. researchgate.netphytojournal.com This information is valuable for evaluating its potential use in pharmaceutical applications.

Computational Approaches in Reaction Mechanism Elucidation

Computational chemistry plays a significant role in elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, it is possible to identify transition states and intermediates, and to calculate the activation energies for different reaction pathways.

For reactions involving this compound, computational studies can provide detailed insights into how the reaction proceeds at a molecular level. For example, in its role as a ligand in catalysis or as a reactant in organic synthesis, computational models can help to understand the step-by-step process of bond formation and breakage. This knowledge is crucial for optimizing reaction conditions and for designing new and more efficient chemical transformations.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Pathways

The synthesis of functionalized aminothiols like 3-(Dimethylamino)-1-propanethiol presents ongoing challenges, particularly in achieving high efficiency, selectivity, and sustainability. researchgate.net Future research is anticipated to move beyond traditional methods towards more innovative and greener synthetic strategies.

One promising direction is the exploration of biocatalytic routes . nih.gov The use of enzymes, such as N-methyl amino acid dehydrogenases or ketimine reductases, could offer highly selective and environmentally benign pathways to chiral N-alkylated amino acids and their derivatives. nih.gov This approach could lead to the enantiomerically pure synthesis of this compound derivatives, which is crucial for pharmacological applications.

Furthermore, there is a continuous need to develop synthetic methods that are more atom-economical and generate less waste. mdpi.com Future pathways might involve novel "click chemistry" reactions or one-pot syntheses that combine multiple transformations in a single step, reducing purification efforts and solvent usage. nih.gov

Exploration of New Catalytic Applications

The thiol group in this compound makes it a prime candidate for various catalytic applications, an area that remains ripe for exploration. While thiols are known to be effective in certain reactions, their full catalytic potential, especially in combination with the amino group, is yet to be harnessed.

A significant area for future investigation is in photoredox catalysis . mdpi.com Recent advances have highlighted the utility of visible-light-mediated thiol-ene and thiol-yne reactions for the synthesis of organosulfur compounds. mdpi.com Future work could focus on developing more efficient catalytic systems based on this compound and its derivatives, potentially leading to novel transformations and the synthesis of complex molecules under mild conditions. mdpi.com The development of asymmetric organocatalysis using chiral aminothiol (B82208) derivatives is another challenging yet highly rewarding goal. mdpi.com

The immobilization of this compound onto solid supports, such as nanoparticles , presents another exciting frontier. rsc.org Gold nanoparticles supported on functionalized mesoporous silica (B1680970) have already shown promise in Ullmann-type homocoupling reactions. rsc.org Future research could explore the use of this compound as a surface modifier for a range of nanoparticles, creating robust and recyclable catalysts for various organic transformations. The synergy between the thiol anchor and the amino group could offer unique catalytic activities and selectivities.

Moreover, the combination of photoredox catalysis with metal catalysis, where the aminothiol could act as a ligand, is a promising strategy that could unlock new reactivity patterns. mdpi.com

Advanced Materials Design Utilizing its Unique Properties

The dual functionality of this compound makes it an excellent candidate for the design of advanced materials with tailored properties. Its ability to participate in "click chemistry" reactions, such as thiol-ene and thiol-yne additions, opens up a vast design space for novel polymers and materials. nih.govresearchgate.net

Future research will likely focus on the development of redox-responsive materials . The thiol group can be readily oxidized to form disulfide bonds, which can be cleaved under reducing conditions. This reversible chemistry can be exploited to create smart materials for applications such as controlled drug delivery, where the release of a therapeutic agent can be triggered by the specific redox environment of a target cell or tissue. acs.org

The incorporation of this compound into polymer networks can lead to materials with enhanced mechanical and thermal properties. ontosight.ai Its use as a crosslinking agent in resins has already been noted to improve tensile strength and flexibility. Further exploration could lead to the development of high-performance polymers, coatings, and adhesives. The synthesis of functional polymer nanoparticles via aerosol photopolymerization using thiol-ene chemistry is another area with significant potential for creating novel nanomaterials.

Additionally, the ability of the thiol group to bind to metal surfaces could be utilized in the development of functional coatings and sensors . ontosight.ai Materials incorporating this compound could be designed for applications in electronics, anti-corrosion coatings, and biosensing.

Further Investigation into Biological and Pharmacological Relevance

The presence of the aminothiol moiety in this compound suggests a range of potential biological and pharmacological activities that warrant further investigation. Aminothiols are known to play crucial roles in biological systems, acting as antioxidants and participating in various enzymatic reactions. nih.gov

A key area for future research is the design and synthesis of novel radioprotective agents . nih.govnih.gov Amifostine, a well-known aminothiol radioprotector, has limitations that new derivatives could overcome. nih.gov By modifying the structure of this compound, it may be possible to develop new compounds with improved efficacy, better oral bioavailability, and fewer side effects. nih.gov

The potential of this compound derivatives as inhibitors of aminopeptidases is another avenue for exploration. acs.org The design of novel peptide-derived diamino thiols has shown promise in this area. acs.org Further research could lead to the development of new therapeutic agents for a variety of diseases.

Moreover, the ability of thiols to interact with metal ions suggests potential applications in the development of chelating agents for the treatment of heavy metal poisoning. nih.gov The unique structure of this compound could lead to the design of highly selective and effective chelators. The investigation of its derivatives for analgesic properties also presents a promising area for future drug development.

In-depth Computational Modeling for Structure-Activity Relationships

Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and optimization of new molecules based on the this compound scaffold. frontiersin.org In-depth computational studies can provide valuable insights into the structure-activity relationships (SAR) of its derivatives, guiding the design of new compounds with enhanced properties.

Future research will likely employ Quantum Chemistry and computational kinetics to investigate the antioxidant mechanisms of this compound and its derivatives. mdpi.com These studies can help to elucidate reaction pathways and predict the antioxidant efficacy of new compounds. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) modeling can be used to develop predictive models for the biological activity of this compound derivatives. nih.gov By correlating the structural features of these compounds with their observed activities, QSAR models can guide the design of more potent and selective molecules for specific biological targets. nih.gov

Q & A

Basic Research Questions

What are the common laboratory synthesis routes for 3-(Dimethylamino)-1-propanethiol, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution, where dimethylamine reacts with a thiol-containing substrate (e.g., 3-chloro-1-propanethiol). Key steps include:

- Reagent selection : Use anhydrous dimethylamine in a polar aprotic solvent (e.g., THF or DMF) to enhance nucleophilicity.

- Temperature control : Maintain 0–5°C during amine addition to minimize side reactions like oxidation of the thiol group.

- Purification : Post-reaction, neutralize excess amine with dilute HCl, followed by extraction with dichloromethane and drying over Na₂SO₄ .

Optimization : Increase yield by conducting reactions under nitrogen to prevent thiol oxidation and using antioxidants (e.g., BHT) .

Which analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H NMR (δ ~1.6–2.1 ppm for dimethylamino protons, δ ~2.5–3.0 ppm for CH₂-SH) and ¹³C NMR (δ ~40–50 ppm for N(CH₃)₂).

- FT-IR : Peaks at ~2550 cm⁻¹ (S-H stretch) and ~2800 cm⁻¹ (C-N stretch).

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 120.1 (C₅H₁₃NS).

Validation : Cross-reference with computational simulations (e.g., Gaussian) to confirm structural assignments .

What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use in a fume hood due to volatile thiol odors.

- Waste Management : Collect residues in sealed containers labeled for sulfur-containing waste. Neutralize acidic byproducts before disposal.

- Emergency Measures : In case of skin contact, rinse with 10% sodium bicarbonate solution and seek medical attention .

How does this compound behave in polar vs. nonpolar solvents?

- Polar solvents (e.g., water, methanol) : The compound exhibits high solubility due to its dimethylamino group, but the thiol (-SH) moiety may oxidize over time.

- Nonpolar solvents (e.g., hexane) : Limited solubility; aggregation observed via dynamic light scattering (DLS).

Phase Behavior : Vapor-liquid equilibrium (VLE) data at 303–368 K show increased methane solubility in thiol-rich phases under high pressure, relevant for solvent selection in gas-phase reactions .

Advanced Research Questions

How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Scenario : Discrepancies between experimental ¹H NMR and DFT-calculated shifts.

- Approach :